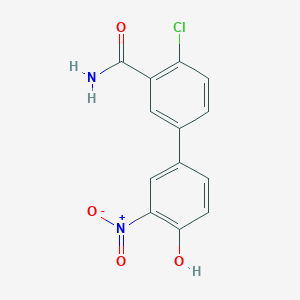
4-(3,5-Dicarboxyphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,5-Dicarboxyphenyl)-2-nitrophenol, 95% (4-(3,5-DCPNP-95)) is a phenolic compound that is used in a variety of scientific research applications. It is a versatile and useful compound for many different types of research, and its effects on biochemical and physiological processes have been extensively studied.
Wissenschaftliche Forschungsanwendungen
4-(3,5-DCPNP-95) has been used in a variety of scientific research applications, including biochemistry, pharmacology, and chemical biology. It has been used to study the effects of reactive oxygen species on cells, to study the role of nitric oxide in cell signaling pathways, and to study the role of nitric oxide in cancer cell proliferation. Additionally, 4-(3,5-DCPNP-95) has been used to study the effects of nitric oxide on the regulation of the cell cycle and apoptosis.
Wirkmechanismus
4-(3,5-DCPNP-95) acts as a nitric oxide donor, and it is believed to act by releasing nitric oxide into the surrounding environment. This nitric oxide is then taken up by cells and can act as a signaling molecule, triggering a variety of biochemical and physiological processes.
Biochemical and Physiological Effects
4-(3,5-DCPNP-95) has been shown to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, and can also act as an inhibitor of cell proliferation and apoptosis. Additionally, it has been found to have neuroprotective effects, and has been used to study the effects of nitric oxide on the regulation of the cell cycle and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3,5-DCPNP-95) is its stability and solubility in a variety of solvents. This makes it an ideal compound for use in lab experiments, as it can be easily stored and manipulated. Additionally, it is a relatively inexpensive compound, making it a cost-effective option for research. However, there are some limitations to its use in lab experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, its nitric oxide-releasing properties can make it difficult to control the amount of nitric oxide released in an experiment.
Zukünftige Richtungen
There are a number of potential future directions for research involving 4-(3,5-DCPNP-95). These include further studies into its effects on cell signaling pathways and on the regulation of the cell cycle and apoptosis. Additionally, research could be conducted into its potential therapeutic applications, such as its use as an antioxidant, anti-inflammatory, and neuroprotective agent. Finally, further research could be conducted into the mechanisms by which 4-(3,5-DCPNP-95) releases nitric oxide, and into the effects of different concentrations of nitric oxide on various biochemical and physiological processes.
Synthesemethoden
4-(3,5-DCPNP-95) is synthesized through a two-step process. The first step is the reaction of 4-nitrophenol with 3,5-dicarboxybenzaldehyde. This reaction results in the formation of an intermediate, which is then treated with hydrochloric acid to yield the desired product. The overall reaction is shown below:
4-Nitrophenol + 3,5-Dicarboxybenzaldehyde → 4-(3,5-DCPNP-95) + HCl
Eigenschaften
IUPAC Name |
5-(4-hydroxy-3-nitrophenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO7/c16-12-2-1-7(6-11(12)15(21)22)8-3-9(13(17)18)5-10(4-8)14(19)20/h1-6,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETSWPBKISALJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686329 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dicarboxyphenyl)-2-nitrophenol | |
CAS RN |
1261924-63-3 |
Source


|
| Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3,5-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)


![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)








